5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with aryl and carboxamide groups. The cyclopropyl moiety at the 5-position introduces steric rigidity, while the 2,4-dimethylphenyl group on the amide nitrogen modulates electronic and lipophilic properties.
Properties
IUPAC Name |
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-8-11-17(14(2)12-13)21-20(25)18-19(15-9-10-15)24(23-22-18)16-6-4-3-5-7-16/h3-8,11-12,15H,9-10H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFRFTMOXWLWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or cyclopropyl groups.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Core Skeleton and Substituent Variations
Key structural analogs include:
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Differs in the amide substituent (4-chlorophenyl vs. 2,4-dimethylphenyl) and the 1-phenyl group (4-methoxyphenyl vs. phenyl). The methoxy group enhances polarity, while chlorine increases electron-withdrawing effects .
5-Cyclopropyl-N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (D731-0535) : Features a 2-ethoxyphenyl amide substituent. The ethoxy group improves solubility compared to methyl groups but reduces logP (4.25 vs. estimated higher logP for 2,4-dimethylphenyl) .
5-Amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Contains fluorinated substituents, increasing hydrogen bond acceptors (7 vs. 5 in the target compound) and reducing logP (3.47 vs. ~4.3) .
Physicochemical Properties
*Estimated based on molecular formula (C22H21N4O). †Predicted using substituent contributions (cyclopropyl and dimethyl groups increase lipophilicity).
Biological Activity
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activities based on available research findings.
- Molecular Formula : C20H20N4O
- Molecular Weight : 332.407 g/mol
- CAS Number : 954829-12-0
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The structure of this compound suggests potential efficacy against various cancer cell lines due to the presence of the triazole moiety.
Case Studies
- In Vitro Studies :
- Mechanism of Action :
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's structure may confer antifungal and antibacterial activities.
Research Findings
- Antifungal Activity :
- Antibacterial Activity :
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of specific substituents on the phenyl ring significantly affects biological activity. For example:
- Dimethyl Substitution : Compounds with dimethyl groups at specific positions on the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
| Compound | Position of Substituents | IC50 (µM) |
|---|---|---|
| Compound A | 2,4-Dimethyl | <10 |
| Compound B | Unsubstituted | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
